Epomediol

Catalog No.
S560740
CAS No.
56084-15-2
M.F
C10H18O3
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epomediol

CAS Number

56084-15-2

Product Name

Epomediol

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3

InChI Key

JSNQSLSBBZFGBM-UHFFFAOYSA-N

SMILES

CC1(C2CC(C(O1)(C(C2)O)C)O)C

Synonyms

1,8-epoxy-1-methyl-4-isopropylcyclohexane-2,6-diol, Clesidren, epomediol

Canonical SMILES

CC1(C2CC(C(O1)(C(C2)O)C)O)C

Epomediol, also known by its trade name Clesidren, is a synthetic terpenoid compound characterized by the chemical formula C10H18O3. It belongs to the class of organic compounds known as oxanes, which contain a tetrahydropyran ring structure. Epomediol exhibits notable choleretic properties, meaning it stimulates the production and flow of bile from the liver into the duodenum. This compound is primarily utilized in medical applications for treating symptoms associated with intrahepatic cholestasis, particularly itching .

, including:

  • Oxidation: The compound can be oxidized to form various derivatives, which may enhance its therapeutic effects or alter its biological activity .
  • Esterification: Epomediol can react with acids to form esters, which may be useful in drug formulation.
  • Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the release of its constituent parts and potentially altering its efficacy .

Epomediol exhibits significant biological activity primarily through its choleretic effects. Research indicates that it enhances biliary secretion and increases sodium transport into bile, which contributes to an increased anionic gap in bile . This action not only aids in bile production but also has implications for improving digestive health and alleviating symptoms related to liver dysfunction.

The synthesis of Epomediol typically involves multi-step organic synthesis processes. Common methods include:

  • Terpenoid Synthesis: Utilizing starting materials derived from natural terpenes, chemists can construct the tetrahydropyran ring and introduce functional groups necessary for biological activity.
  • Chemical Modifications: Following initial synthesis, various chemical modifications such as oxidation or esterification may be employed to enhance potency or alter pharmacokinetic properties .

Epomediol is primarily applied in the medical field for:

  • Choleretic Treatment: It is used to stimulate bile production and alleviate symptoms of intrahepatic cholestasis, particularly itching associated with liver dysfunction.
  • Gastrointestinal Disorders: Its ability to enhance biliary secretion makes it a candidate for treating various gastrointestinal disorders related to bile flow .

Studies have shown that Epomediol interacts with various biological systems, influencing bile flow and lipid secretion. For instance, co-administration with ethinylestradiol has been shown to prevent reductions in bile flow caused by that compound, indicating a protective interaction . Further research into its interactions with other drugs could provide insights into potential synergies or contraindications.

Similar Compounds: Comparison

Several compounds exhibit similarities to Epomediol in terms of structure and biological activity. Here are some notable examples:

Compound NameChemical FormulaSimilarity to Epomediol
CholeretinC10H16O3Shares choleretic properties; used for similar indications.
BilirubinC33H36N4O6SInvolved in bile production; related metabolic pathways.
Ursodeoxycholic AcidC24H40O6Used for hepatic disorders; enhances bile flow similarly.

Epomediol's uniqueness lies in its specific synthetic pathway and targeted therapeutic use for intrahepatic cholestasis-related symptoms, distinguishing it from naturally occurring compounds like bilirubin and other choleretics .

Physical Description

Solid

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

186.125594432 g/mol

Monoisotopic Mass

186.125594432 g/mol

Heavy Atom Count

13

Melting Point

164 - 165 °C

Other CAS

38223-98-2

Wikipedia

Epomediol

Dates

Modify: 2023-08-15

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